molecular formula C22H24N4O5 B1532023 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide CAS No. 80887-27-0

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No.: B1532023
CAS No.: 80887-27-0
M. Wt: 424.4 g/mol
InChI Key: FVNJPKGJMMREOM-CGXUPHRESA-N
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Description

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound used primarily in carbohydrate chemistry and glycoscience. It is a derivative of glucose, modified to include an azide group, which makes it a valuable intermediate in the synthesis of various glycosylated compounds. This compound is particularly significant in the study of glycosylation processes and the development of glycosylated drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl and benzylidene groups to prevent unwanted reactions.

    Introduction of Azide Group: The azide group is introduced via nucleophilic substitution, often using sodium azide.

    Acetylation: The amino group is acetylated to form the acetamido derivative.

The reaction conditions usually involve the use of organic solvents like pyridine and dichloromethane, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Amine Derivatives: From reduction of the azide group.

    Triazoles: From click chemistry reactions.

    Free Sugars: From deprotection reactions.

Scientific Research Applications

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is widely used in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its role as a glycosyl donor or acceptor in glycosylation reactions. The azide group can be converted to an amine, which can then participate in further chemical modifications. The compound’s structure allows it to interact with various enzymes and proteins involved in glycosylation pathways, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is unique due to its specific protecting groups and the presence of the azide functionality, which makes it highly versatile in click chemistry and other synthetic applications. Its structure provides a balance between stability and reactivity, making it suitable for a wide range of chemical transformations .

Properties

IUPAC Name

N-[(2R,4aR,6R,7R,8R,8aS)-6-azido-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-11,17-22H,12-13H2,1H3,(H,24,27)/t17-,18-,19-,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNJPKGJMMREOM-CGXUPHRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659736
Record name N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80887-27-0
Record name N-[(2R,4aR,6R,7R,8R,8aS)-6-Azido-8-(benzyloxy)-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Reactant of Route 2
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Reactant of Route 3
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2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Reactant of Route 4
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Reactant of Route 5
Reactant of Route 5
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
Reactant of Route 6
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

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